(2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol
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Overview
Description
(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol is a complex organic compound characterized by its unique structure, which includes hexafluorinated carbon atoms and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol typically involves multiple steps. One common approach starts with the preparation of the nitropyridine derivative, followed by the introduction of the hexafluorinated carbon chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro group, potentially leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its unique properties. It may serve as a lead compound for developing new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific pathways. The nitropyridine moiety may also play a role in its biological activity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-4-[2-(3-nitrophenyl)hydrazin-1-ylidene]pent-2-en-2-ol: Similar structure but with a nitrophenyl group instead of a nitropyridine.
(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-4-[2-(3-aminopyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol lies in its combination of a hexafluorinated carbon chain and a nitropyridine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6F6N4O3 |
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Molecular Weight |
344.17 g/mol |
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one |
InChI |
InChI=1S/C10H6F6N4O3/c11-9(12,13)6(4-7(21)10(14,15)16)18-19-8-5(20(22)23)2-1-3-17-8/h1-4,18H,(H,17,19)/b6-4- |
InChI Key |
VYLHYIFFUWAAKZ-XQRVVYSFSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)NN/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(N=C1)NNC(=CC(=O)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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